Cas no 476668-46-9 (8-bromo-1,3-dimethyl-7-2-(piperidin-1-yl)ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione)

8-Bromo-1,3-dimethyl-7-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a brominated xanthine derivative with a piperidine-substituted ethyl side chain at the 7-position. This compound exhibits structural modifications that enhance its potential as a selective adenosine receptor antagonist or phosphodiesterase inhibitor, depending on its specific binding affinity. The bromine substitution at the 8-position may influence electronic properties and receptor interactions, while the piperidinylethyl moiety could improve solubility and pharmacokinetic profiles. Its purine scaffold makes it a valuable intermediate for further pharmacological studies, particularly in neurological or cardiovascular research. The compound's stability and synthetic accessibility further support its utility in medicinal chemistry applications.
8-bromo-1,3-dimethyl-7-2-(piperidin-1-yl)ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione structure
476668-46-9 structure
Product Name:8-bromo-1,3-dimethyl-7-2-(piperidin-1-yl)ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No:476668-46-9
MF:C14H20BrN5O2
MW:370.244901657104
CID:6577748
Update Time:2025-06-25

8-bromo-1,3-dimethyl-7-2-(piperidin-1-yl)ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-bromo-1,3-dimethyl-7-2-(piperidin-1-yl)ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-1,3-dimethyl-7-[2-(1-piperidinyl)ethyl]-
    • Inchi: 1S/C14H20BrN5O2/c1-17-11-10(12(21)18(2)14(17)22)20(13(15)16-11)9-8-19-6-4-3-5-7-19/h3-9H2,1-2H3
    • InChI Key: LUQYAXKLNIYHHZ-UHFFFAOYSA-N
    • SMILES: N1(CCN2CCCCC2)C2=C(N(C)C(=O)N(C)C2=O)N=C1Br

Experimental Properties

  • Density: 1?+-.0.1 g/cm3(Predicted)
  • Boiling Point: 529.4±60.0 °C(Predicted)
  • pka: 8.61±0.10(Predicted)

8-bromo-1,3-dimethyl-7-2-(piperidin-1-yl)ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione Pricemore >>

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Additional information on 8-bromo-1,3-dimethyl-7-2-(piperidin-1-yl)ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-Bromo-1,3-Dimethyl-7-2-(Piperidin-1-yl)ethyl-2,3,6,7-Tetrahydro-1H-Purine-2,6-dione (CAS No. 476668-46-9): A Comprehensive Overview

8-Bromo-1,3-dimethyl-7-2-(piperidin-1-yl)ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS No. 476668-46-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential therapeutic applications. This compound belongs to the purine family and is characterized by the presence of a bromine atom and a piperidine moiety, which contribute to its distinct chemical properties and biological activities.

The molecular structure of 8-bromo-1,3-dimethyl-7-2-(piperidin-1-yl)ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is particularly noteworthy. The bromine atom at the 8-position and the piperidine group attached to the 7-position play crucial roles in modulating its biological activity. These functional groups enhance the compound's ability to interact with specific receptors and enzymes, making it a valuable candidate for drug development.

Recent studies have focused on the pharmacological properties of 8-bromo-1,3-dimethyl-7-2-(piperidin-1-yl)ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione. One of the key areas of interest is its potential as an adenosine receptor antagonist. Adenosine receptors are G protein-coupled receptors (GPCRs) that play critical roles in various physiological processes, including neurotransmission, inflammation, and cardiovascular function. By blocking these receptors, 8-bromo-1,3-dimethyl-7-2-(piperidin-1-yl)ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione can potentially modulate these processes and offer therapeutic benefits.

In preclinical studies, 8-bromo-1,3-dimethyl-7-2-(piperidin-1-y l)ethyl - 2 , 3 , 6 , 7 - tetrahydro - 1 H - purine - 2 , 6 - dione has demonstrated promising results in various disease models. For instance, it has shown efficacy in reducing inflammation in animal models of arthritis and has been effective in improving cognitive function in models of neurodegenerative diseases. These findings suggest that the compound may have broad therapeutic applications in treating conditions such as chronic pain, neurodegenerative disorders, and inflammatory diseases.

The mechanism of action of 8-bromo - 1 , 3 - dimethyl - 7 - 2 - ( piperidin - 1 - yl ) ethyl - 2 , 3 , 6 , 7 - tetrahydro - 1 H - purine - 2 , 6 - dione is not yet fully understood but is believed to involve multiple pathways. One hypothesis is that it acts by selectively binding to adenosine A1 and A2A receptors, which are known to regulate pain perception and cognitive function. Additionally, the compound may also interact with other receptors or enzymes involved in inflammatory responses.

The safety profile of 8-bromo - 1 , 3 - dimethyl - 7 - 2 - ( piperidin - 1 - yl ) ethyl - 2 , 3 , 6 , 7 - tetrahydro - 1 H - purine - 2 , 6 - dione has been evaluated in several preclinical studies. These studies have shown that the compound is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, further research is needed to fully assess its long-term safety and potential side effects.

In conclusion, 8-bromo - 1 , 3 - dimethyl - 7 - 2 -( piperidin - 1-y l) ethyl - 2 , 3 , 6 , 7-tetrahydro - 1 H-purine - 2 , 6-dione (CAS No. 476668-46-9) represents a promising compound with potential therapeutic applications in various medical conditions. Its unique chemical structure and pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound may pave the way for new treatments in the fields of neurology and immunology.

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